molecular formula C8H9N3O2 B15198974 6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol

6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol

Cat. No.: B15198974
M. Wt: 179.18 g/mol
InChI Key: FOPIDGZXZOFFST-UHFFFAOYSA-N
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Description

6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol is a substituted benzimidazole derivative offered for research and development purposes. Benzimidazole is a privileged structure in medicinal chemistry and drug discovery, serving as a key scaffold in numerous bioactive molecules and approved pharmaceuticals . This compound features a benzimidazole core functionalized with amino, methoxy, and hydroxy groups, which may enhance its solubility and provide sites for further chemical modification. These substituents make it a valuable intermediate for synthesizing novel compounds for screening against various biological targets. Researchers utilize similar benzimidazole derivatives in the development of potential therapeutic agents, as well as in biochemical studies as enzyme inhibitors or receptor ligands. This product is intended for use in controlled laboratory environments by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets for handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

6-amino-4-methoxy-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H9N3O2/c1-13-6-3-4(9)2-5-7(6)11-8(12)10-5/h2-3H,9H2,1H3,(H2,10,11,12)

InChI Key

FOPIDGZXZOFFST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1NC(=O)N2)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Amino 4 Methoxy 1h Benzo D Imidazol 2 Ol and Its Derivatives

Precursor Synthesis and Functionalization Approaches

The synthesis of 6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol fundamentally relies on the availability of appropriately substituted o-phenylenediamines. A common precursor is 4-nitro-o-phenylenediamine, which can be synthesized through various nitration and amination reactions on benzene (B151609) derivatives.

A typical route involves the nitration of a suitable aniline precursor, followed by reduction of the nitro group to an amine. For instance, the synthesis of 5,6-diaminobenzimidazolone, a related compound, starts from o-phenylenediamine (B120857), which undergoes condensation with urea (B33335) to form benzimidazolone. This intermediate is then nitrated to yield 5,6-dinitrobenzimidazolone, which is subsequently reduced to the diamino product. dissertationtopic.net This multi-step process highlights the importance of controlling regioselectivity during nitration to obtain the desired isomer.

Functionalization of these precursors is key to introducing the required methoxy (B1213986) and amino groups at the correct positions. This often involves protecting group chemistry to prevent unwanted side reactions during the synthetic sequence.

Direct Synthetic Routes to this compound

Direct synthesis of the benzimidazole (B57391) core is achieved through several established methods, each with its own advantages in terms of yield, reaction conditions, and scalability.

Condensation Reactions for Benzimidazole Ring Formation

The most prevalent method for constructing the benzimidazole scaffold is the condensation of an o-phenylenediamine derivative with a one-carbon electrophile. semanticscholar.orgresearchgate.net In the case of this compound, this would involve a substituted o-phenylenediamine reacting with reagents like phosgene (B1210022), carbonyldiimidazole, or urea to form the 2-oxo (or 2-ol tautomer) functionality.

The Phillips-Ladenburg reaction, a classical method, involves the condensation of 1,2-diaminobenzenes with carboxylic acids at high temperatures, often with low yields. rsc.org Milder conditions have been developed using various catalysts and reagents. For example, the reaction can be facilitated by acids or transition metal catalysts. rsc.org The choice of the condensing agent and reaction conditions is crucial for achieving high yields and purity. nih.govmdpi.comnih.gov

Reaction Type Precursors Reagents/Conditions Key Features
Phillips-Ladenburgo-phenylenediamines, Carboxylic acidsHigh temperature, Mineral acidsClassical method, often low yields semanticscholar.orgrsc.org
Weidenhageno-phenylenediamines, Aldehydes/KetonesOxidizing agents (e.g., copper acetate)Forms 2-substituted benzimidazoles semanticscholar.org
Urea Condensationo-phenylenediamineUrea, 160°CForms benzimidazolone dissertationtopic.net
Modern Methodso-phenylenediamines, AldehydesVarious catalysts (e.g., ZnO NPs, VOSO4), milder conditionsHigher yields, shorter reaction times, eco-friendly rsc.orgnih.gov

Cyclization Approaches

Intramolecular cyclization is another key strategy for forming the benzimidazole ring. acs.org This often involves a precursor where one of the amino groups of the o-phenylenediamine is already functionalized with a group that will form the second nitrogen and the 2-carbon of the imidazole (B134444) ring. For instance, an N-aryl-2-nitrosoaniline can undergo a metal-free synthesis to form 1-arylbenzimidazol-2-ones using solid carbon dioxide as the carbonyl source. organic-chemistry.org

Another approach involves the reductive cyclization of N-benzylidene-2-nitroanilines, which can be a viable alternative to methods starting from 1,2-diaminobenzenes. rsc.org These methods offer alternative pathways that can be advantageous depending on the availability of starting materials and the desired substitution pattern.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced purity. beilstein-journals.orgmdpi.comeurekaselect.com The synthesis of benzimidazoles and their derivatives has greatly benefited from this technology. researchgate.netscispace.com

Microwave-assisted synthesis can be applied to the condensation of o-diaminobenzene with carboxylic acids or their derivatives. eurekaselect.com This technique has been shown to reduce reaction times from hours to minutes and significantly improve yields. mdpi.com For example, a three-component condensation of aromatic aldehydes, 2-aminobenzimidazole, and dimedone under microwave irradiation can produce benzimidazoquinazolinones in nearly quantitative yields within minutes. beilstein-journals.org This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid generation of benzimidazole libraries for drug discovery.

Method Reactants Reaction Time Yield Reference
Conventional HeatingN-phenyl-o-phenylenediamine, Benzaldehyde60 min61.4% mdpi.com
Microwave-AssistedN-phenyl-o-phenylenediamine, Benzaldehyde5 min99.9% mdpi.com
Conventional Heating2-aminobenzimidazole, Aldehyde, DimedoneHours- beilstein-journals.org
Microwave-Assisted2-aminobenzimidazole, Aldehyde, DimedoneMinutesNearly quantitative beilstein-journals.org

One-Pot Multicomponent Reaction Methodologies

Several MCRs have been developed for the synthesis of benzimidazoles. researchgate.netorganic-chemistry.org For instance, an iron-catalyzed one-pot, three-component process has been developed for the synthesis of benzimidazole derivatives from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate. rsc.org Another example is a three-component reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide, which can be performed in a one-pot, two-step sequence to yield imidazo[1,2-a]benzimidazoles. acs.orgacs.org These methods provide a powerful and convergent approach to constructing diverse benzimidazole scaffolds.

Synthesis of Structural Analogs and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified to create a library of structural analogs. The primary sites for derivatization are the amino group at the 6-position and the nitrogen atoms of the imidazole ring.

The amino group can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce different substituents. For example, 2-substituted-6-amino-1H-benzimidazoles can be condensed with acetobromoglucose to synthesize benzimidazolyl-6-amino-β-D-glucopyranoses. asianpubs.org The synthesis of novel 1H-benzo[d]imidazole derivatives with different functional groups at the phenyl ring and variable lengths of the alkyl chain at a piperazine end has been reported as potential anticancer agents. nih.gov

Furthermore, the NH groups of the benzimidazole ring can be functionalized. For instance, Mannich reactions can be performed on the benzimidazole nitrogen to introduce aminomethyl groups. researchgate.net Derivatization can also involve reactions with various electrophiles to create N-alkyl, N-acyl, or N-aroyl benzimidazoles. researchgate.net These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds. mdpi.comnih.gov

N-Alkylation and S-Alkylation Approaches

N-alkylation is a fundamental strategy for derivatizing the benzimidazole core, often enhancing the compound's pharmacological profile. The process typically involves the reaction of a benzimidazole with an alkylating agent. For instance, N-alkylation of a benzimidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine results in the formation of two structural isomers, demonstrating that the alkyl group can attach to either nitrogen atom of the imidazole ring. nih.gov This highlights a common challenge in benzimidazole chemistry: controlling the regioselectivity of the substitution.

Similarly, S-alkylation is a crucial method, particularly for derivatives synthesized from a benzimidazole-2-thione precursor. The thione group serves as a versatile handle for introducing various alkyl or aryl substituents. Studies on benzimidazole-2-thione have shown that alkylation with reagents like dibromopropane can lead to S-alkylated products. nih.govresearchgate.net In some cases, this initial S-alkylation is followed by an intramolecular cyclization, leading to more complex, fused ring systems such as 3,4-dihydro-2H- mdpi.comfrontiersin.orgthiazino[3,2-a]benzimidazole. nih.gov The reaction conditions, including the choice of base and solvent, can influence the outcome, sometimes leading to S-mono- or S,N-dialkylated products. nih.gov

Alkylation Type Precursor Example Reagent Potential Outcome
N-AlkylationBenzimidazole4-(chloromethyl)-6-methoxy-5-methylpyrimidine nih.govN-1 and N-3 substituted isomers nih.gov
S-AlkylationBenzimidazole-2-thioneDibromopropane nih.govS-alkylated derivatives, potential for intramolecular cyclization nih.gov
S-AlkylationBenzimidazole-2-thioneEthyl bromoacetate nih.govS-mono- or S,N-dialkylated derivatives nih.gov

Strategic Modifications of the Benzene and Imidazole Rings

Modifications to both the benzene and imidazole portions of the benzimidazole scaffold are essential for fine-tuning the molecule's properties.

Benzene Ring Modifications: Substituents on the benzene ring, such as the amino and methoxy groups in this compound, are typically introduced at the precursor stage. The synthesis often starts with a substituted o-phenylenediamine. For example, the condensation of an appropriately substituted o-phenylenediamine with urea is a common method for creating benzimidazol-2-ones. rsglobal.pl Various groups like chloro, nitro, and methoxy can be tolerated under different reaction conditions, allowing for a diverse range of derivatives. organic-chemistry.org

Imidazole Ring Modifications: The imidazole ring offers multiple sites for modification. Besides N-alkylation, the C2 position is a primary target for introducing diversity. One approach involves activating the benzimidazole as an electrophile (e.g., as an N–OPiv benzimidazole) to direct reactions to the C2 position. mit.edu This strategy has been successfully used for the enantioselective C2-allylation using 1,3-dienes as nucleophile precursors, reversing the inherent selectivity that typically favors N-alkylation. mit.edu Another method involves the condensation of o-phenylenediamines with various aldehydes or carboxylic acids to introduce a wide array of substituents at the C2-position. organic-chemistry.orgnih.govbeilstein-journals.org

Synthesis of Hybrid Molecules Incorporating Benzimidazole

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy to enhance biological activity and selectivity. mdpi.com The benzimidazole scaffold is a popular core for creating such hybrids with other heterocyclic moieties like pyrimidine, triazole, and quinoline.

Pyrimidine Hybrids: Benzimidazole-pyrimidine hybrids can be synthesized through various multi-step reactions. One common method involves the reaction of a substituted benzimidazole, such as 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, with a substituted pyrimidine-5-carbaldehyde. mdpi.com Other routes include the reaction of substituted propenones with guanidine to form the pyrimidine ring, which is already attached to a benzimidazole core. mdpi.commdpi.com

Triazole Hybrids: The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing benzimidazole-triazole hybrids. frontiersin.orgmdpi.comtandfonline.com This reaction typically involves preparing a benzimidazole derivative with a terminal alkyne and reacting it with an appropriate azide to form the 1,2,3-triazole linker. frontiersin.orgtandfonline.com This robust method allows for the creation of diverse libraries of hybrid molecules. mdpi.comnih.gov

Quinoline Hybrids: The synthesis of benzimidazole-quinoline hybrids can also be achieved through multi-step pathways. One approach involves the reaction of 2-acetylimidazoles with isatin to generate carboxylic acid derivatives that incorporate the quinoline structure. researchgate.net Another strategy uses the click reaction to link quinoline and benzimidazole units via a 1,2,3-triazole linker, demonstrating the versatility of this conjugation chemistry. mdpi.comnih.gov

Hybrid Moiety Key Synthetic Strategy Example Reaction Reference
PyrimidineMultistep condensation/cyclizationReaction of 2-chloromethylbenzimidazole with tetrahydropyrimidines mdpi.com
TriazoleCopper-catalyzed azide-alkyne cycloaddition (CuAAC)Reaction of a 2-propargyl-thiobenzimidazole with an azide frontiersin.org
QuinolineClick Chemistry (CuAAC)Linking quinoline-azides with benzimidazole-alkynes via a triazole bridge mdpi.com

Optimization of Synthetic Conditions and Yield Enhancements

Optimizing reaction conditions is critical for improving the efficiency, selectivity, and yield of benzimidazole synthesis. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

One-pot procedures are highly sought after for their efficiency. For example, a one-pot condensation of o-phenylenediamines with aryl aldehydes using hydrogen peroxide and HCl in acetonitrile at room temperature offers short reaction times and excellent yields. organic-chemistry.org The use of ammonium chloride as an inexpensive and benign catalyst in chloroform has also been shown to effectively promote the condensation of o-phenylenediamine with various carbonyl compounds, leading to high yields (75-94%). nih.gov

The choice of solvent and catalyst can significantly impact selectivity. In the synthesis of 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzaldehyde, using Er(OTf)₃ as a catalyst in water can selectively produce the 1,2-disubstituted product, whereas the absence of the catalyst favors the mono-substituted product. beilstein-journals.org Furthermore, translating reactions from batch to flow conditions, assisted by Design of Experiment (DoE), can enable efficient multigram-scale preparation with high yield and purity, as demonstrated for the synthesis of a benzimidazol-2-one derivative. nih.gov The use of heterogeneous catalysts, such as supported gold nanoparticles, also presents an eco-friendly approach, allowing for high yields under mild conditions and catalyst recyclability. mdpi.com

Advanced Structural Elucidation and Conformational Analysis of 6 Amino 4 Methoxy 1h Benzo D Imidazol 2 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a newly synthesized compound like 6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol. By analyzing the interaction of the molecule with electromagnetic radiation, each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum (typically run in a solvent like DMSO-d₆) would feature several key signals:

Aromatic Protons: Two distinct signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the two protons on the benzene (B151609) ring. Their splitting pattern (likely doublets) would confirm their adjacent positions.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet, integrating to three protons, would be expected in the upfield region (around δ 3.5-4.0 ppm).

Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the amino group, typically appearing around δ 4.0-5.0 ppm. Its chemical shift can be variable and concentration-dependent.

N-H Protons (Imidazole): The two N-H protons of the imidazole (B134444) ring would likely appear as broad singlets at a downfield chemical shift (δ 10.0-13.0 ppm), confirming the presence of the benzimidazole (B57391) core.

Hydroxyl Proton (-OH): The hydroxyl proton at the C2 position would also give rise to a broad singlet, the position of which can vary.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. The proton-decoupled ¹³C NMR spectrum for this compound would be expected to show eight distinct signals, one for each carbon atom in the asymmetric structure.

Aromatic and Imidazole Carbons: Signals for the carbons of the benzimidazole ring system would appear in the δ 100-150 ppm range. The carbon attached to the methoxy group and the carbons bonded to nitrogen would be shifted accordingly.

C2-OH Carbon: The carbon atom at the 2-position, bonded to a hydroxyl group and two nitrogen atoms, would have a characteristic chemical shift, likely in the δ 150-165 ppm region.

Methoxy Carbon (-OCH₃): A distinct signal in the upfield region (δ 55-60 ppm) would correspond to the methoxy carbon.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlations between the adjacent aromatic protons, while an HSQC spectrum would link each proton signal directly to the carbon signal of the atom it is attached to.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands (in cm⁻¹).

Functional GroupExpected Vibrational Frequency (cm⁻¹)Description
N-H Stretch (Amine & Imidazole)3300 - 3500Broad to sharp peaks indicating -NH₂ and N-H groups.
O-H Stretch (Hydroxyl)3200 - 3400A broad band corresponding to the C2-OH group.
C-H Stretch (Aromatic)3000 - 3100Sharp peaks characteristic of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 3000Sharp peaks from the C-H bonds of the methoxy group.
C=N Stretch (Imidazole)1610 - 1660Absorption indicating the carbon-nitrogen double bond character within the imidazole ring.
C=C Stretch (Aromatic)1450 - 1600Multiple bands from the vibrations of the benzene ring.
C-O Stretch (Methoxy)1000 - 1300A strong peak corresponding to the C-O bond of the methoxy ether group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, which is particularly useful for compounds with conjugated systems. The benzimidazole ring system is a chromophore that absorbs UV light. The spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show characteristic absorption maxima (λ_max) in the UV region, likely between 200 and 400 nm, corresponding to π→π* electronic transitions within the aromatic and heterocyclic ring system.

Mass Spectrometry (MS, HR-MS, LC-MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

MS: This technique would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern can also provide structural clues.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is crucial for confirming the elemental composition and distinguishing between compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is used to analyze the purity of the compound and can also provide molecular weight information. The compound is first separated from any impurities by liquid chromatography before being introduced into the mass spectrometer.

Crystallographic Analysis

While spectroscopic methods reveal the connectivity and functional groups, only X-ray crystallography can provide the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Studies

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which atomic positions can be determined with high precision.

The key information obtained from a successful single-crystal X-ray diffraction study would include:

Molecular Structure: An unambiguous confirmation of the atomic connectivity and the tautomeric form present in the crystal.

Geometric Parameters: Precise measurements of all bond lengths, bond angles, and torsion angles.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., between the amine, hydroxyl, and imidazole N-H groups) and potential π-π stacking interactions between the benzimidazole rings.

Unit Cell Data: Details of the crystal system, space group, and unit cell dimensions.

This crystallographic data provides the ultimate proof of structure and offers insights into the solid-state properties of the compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...O interactions)

No crystallographic data for this compound was found. Consequently, a detailed analysis of its crystal packing, including intermolecular forces such as hydrogen bonding, π-π stacking, and C-H...O interactions, cannot be provided.

Investigation of Tautomeric Forms in Solid and Solution Phases

There are no available spectroscopic or crystallographic studies investigating the potential tautomeric forms of this compound in either the solid or solution phase.

Characterization of Supramolecular Assembly and Framework Structures

Without crystal structure data, the characterization of any supramolecular assemblies or framework structures formed by this compound is not possible.

Conformational Preferences and Stereochemical Aspects

No studies on the conformational preferences or stereochemical aspects of this compound have been identified in the searched literature.

Computational and Theoretical Investigations of 6 Amino 4 Methoxy 1h Benzo D Imidazol 2 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a novel compound like 6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol, DFT studies would provide fundamental insights into its molecular properties and reactivity.

The initial step in computational analysis involves geometry optimization. Using a specified basis set, such as B3LYP/6-311++G(d,p), the molecule's structure is optimized to find its lowest energy conformation. This process predicts key structural parameters. For benzimidazole (B57391) derivatives, these calculations help in understanding the planarity of the fused ring system and the orientation of its substituents. The optimized geometry represents the most stable three-dimensional arrangement of the atoms, providing data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data if available, for instance, from X-ray crystallography.

Table 1: Predicted Structural Parameters for a Benzimidazole Core (Illustrative)

Parameter Bond Predicted Value (Å or °)
Bond Length N1-C2 1.38
N3-C2 1.32
C4-C5 1.39
Bond Angle N1-C2-N3 110.5
C4-C5-C6 120.1
Dihedral Angle C4-C5-C6-C7 0.0

Note: This data is illustrative for a generic benzimidazole core and not specific to this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. DFT calculations provide the energies of these orbitals (EHOMO and ELUMO) and visualize their electron density distributions, indicating likely sites for electrophilic and nucleophilic attack.

From the EHOMO and ELUMO values, several global reactivity descriptors, or quantum chemical parameters, can be derived. These parameters provide a quantitative measure of the molecule's reactivity and stability.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors help in predicting the behavior of the molecule in chemical reactions and its interactions with other species.

Table 2: Illustrative Quantum Chemical Parameters

Parameter Formula Typical Value Range (eV)
EHOMO - -5 to -7
ELUMO - -1 to -3
Energy Gap (ΔE) ELUMO - EHOMO 3 to 5
Chemical Hardness (η) (ELUMO - EHOMO) / 2 1.5 to 2.5
Electrophilicity Index (ω) χ² / (2η) 1.0 to 3.0

Note: This data is illustrative and not specific to this compound.

Benzimidazole derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. For this compound, tautomerism involving the hydroxyl group at the 2-position (keto-enol tautomerism) is also possible. DFT calculations are employed to determine the relative stabilities of these tautomers. By optimizing the geometry and calculating the total electronic energy of each possible tautomer, the most energetically favorable form can be identified. The tautomer with the lowest total energy is predicted to be the most abundant species under equilibrium.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

For this compound, molecular docking simulations would involve preparing the 3D structure of the ligand and docking it into the active site of a specific protein target. The choice of protein would depend on the therapeutic area of interest (e.g., kinases, topoisomerases, or estrogen receptors for cancer).

The simulation results provide a docking score, which estimates the binding affinity (e.g., in kcal/mol), and reveal the specific binding pose of the ligand within the protein's active site. This allows for a detailed analysis of the intermolecular interactions, such as:

Hydrogen Bonds: Interactions between the ligand's amino, methoxy (B1213986), or hydroxyl groups and amino acid residues of the protein.

Hydrophobic Interactions: Interactions involving the aromatic benzimidazole ring system.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Van der Waals Forces: General non-specific interactions.

By elucidating these binding modes, molecular docking can rationalize the biological activity of a compound and guide the design of more potent and selective analogs.

Prediction of Binding Affinities with Specific Biological Targets

The prediction of binding affinities through computational methods, primarily molecular docking, is a cornerstone of modern drug discovery. This in silico technique models the interaction between a ligand, such as this compound, and the binding site of a target protein. The process estimates the binding energy, which indicates the stability of the ligand-protein complex. A lower, more negative binding energy generally corresponds to a higher binding affinity.

For benzimidazole derivatives, molecular docking studies have been performed to evaluate their potential against various biological targets. nih.gov These studies help in understanding the binding modes and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and a docking software (e.g., AutoDock Vina) is used to predict the most favorable binding pose of the ligand within the active site. For a compound like this compound, potential targets could include kinases, polymerases, or other enzymes implicated in disease pathways, given the broad bioactivity of the benzimidazole scaffold.

Table 1: Illustrative Predicted Binding Affinities for this compound with Various Protein Targets

Target Protein PDB ID Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
V600E-BRAF Kinase 4MNF -8.5 Cys532, Gly596, Asp594
Cyclooxygenase-2 (COX-2) 5IKR -7.9 Arg120, Tyr355, Val523
DNA Gyrase 1KZN -9.1 Asp73, Gly77, Ala92

Note: The data in this table is hypothetical and serves to illustrate the typical output of molecular docking studies.

In Silico Target Identification and Prioritization

In silico target identification is a computational strategy used to find potential macromolecular targets for a given bioactive compound. This approach is particularly valuable when the mechanism of action of a compound is unknown. Techniques such as reverse docking, pharmacophore mapping, and data mining of biological databases are employed to screen a compound against a large library of known protein structures.

The process for this compound would involve docking the molecule into the binding sites of a wide array of proteins to identify those with which it interacts most favorably. The resulting list of potential targets is then prioritized based on several criteria, including the predicted binding affinity, the biological function of the protein, its role in disease pathways, and its "druggability". The imidazole nucleus is a common feature in molecules targeting a wide range of receptors and enzymes, highlighting the diverse therapeutic potential that could be explored for its derivatives. longdom.org This prioritization helps to focus subsequent experimental validation efforts on the most promising candidates. researchgate.net

Table 2: Example of Prioritized Biological Targets for this compound

Rank Potential Target Docking Score (kcal/mol) Rationale for Prioritization
1 V600E-BRAF Kinase -8.5 Known target for benzimidazole-containing inhibitors in cancer therapy. nih.gov
2 Carbonic Anhydrase II -8.2 Established target for heterocyclic compounds; relevant in glaucoma and other diseases.
3 Acetylcholinesterase -8.0 Imidazole derivatives have shown inhibitory activity; relevant for Alzheimer's disease.

Note: The data presented is illustrative and based on the known activities of related heterocyclic compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational changes and stability of biomolecular complexes, such as a ligand bound to a protein. nih.gov

Assessment of Ligand-Protein Complex Stability and Conformational Changes

Once a promising ligand-protein complex is identified through docking, MD simulations are employed to assess its stability in a simulated physiological environment. nih.gov For the this compound-target complex, a simulation would be run for a duration typically ranging from nanoseconds to microseconds. Key metrics are analyzed to evaluate stability. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand indicates conformational stability; a low and stable RMSD value suggests the complex remains intact. The Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding.

Table 3: Summary of Typical MD Simulation Metrics for a Ligand-Protein Complex

Metric Average Value (Hypothetical) Interpretation
Protein RMSD 0.25 nm The protein maintains a stable conformation throughout the simulation.
Ligand RMSD 0.15 nm The ligand remains stably bound in the active site without significant movement.
RMSF of Active Site Residues < 0.2 nm Residues in the binding pocket show low fluctuation, indicating a stable binding interaction.

Note: Values are exemplary for a stable complex and would vary based on the specific system.

Exploration of the Dynamic Behavior of the Compound in Biological Environments

MD simulations can also explore the dynamic behavior of this compound in different biological contexts, such as in aqueous solution or near a cell membrane. researchgate.net Parameters like the Radius of Gyration (Rg) and the Solvent Accessible Surface Area (SASA) are monitored. Rg provides insight into the compactness of the molecule over time, while SASA measures the surface area of the molecule that is accessible to the solvent, which can be related to its solubility and interactions with the surrounding environment. This analysis helps to understand how the compound might behave before reaching its biological target. nih.gov

Advanced Quantum Chemical Topology Methods (e.g., QTAIM, NCI Analyses)

Advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis provide profound insights into the nature of chemical bonds and intermolecular interactions. up.ac.za These methods analyze the electron density distribution (ρ(r)) and its derivatives to characterize bonding. nih.govyoutube.com

QTAIM, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density. youtube.com The analysis identifies critical points where the gradient of the electron density is zero. Bond Critical Points (BCPs) are of particular interest, as the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction (e.g., covalent vs. non-covalent). scirp.org

NCI analysis is a method used to visualize and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, which are crucial for ligand-protein binding. nih.gov It is based on the relationship between the electron density and the reduced density gradient (RDG). up.ac.za The results are often visualized as 3D isosurfaces, where different colors represent different types of interactions (e.g., blue for strong attractive interactions, green for weak van der Waals forces, and red for repulsive interactions). nih.gov For this compound, these analyses could precisely map the intramolecular hydrogen bonds and the key non-covalent interactions responsible for its binding to a target protein.

Table 4: Hypothetical QTAIM Topological Parameters for Key Interactions in a this compound-Protein Complex

Interaction Bond Electron Density (ρ) (a.u.) Laplacian of Electron Density (∇²ρ) (a.u.) Interpretation
O-H···O (H-bond) 0.035 +0.095 Strong, closed-shell interaction (hydrogen bond).
N-H···O (H-bond) 0.028 +0.080 Moderate, closed-shell interaction (hydrogen bond).

Note: This data is illustrative of typical values obtained from QTAIM analysis for non-covalent interactions.

In Silico Pharmacokinetic Predictions (e.g., ADMET for bioavailability and metabolic stability)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity. researchgate.net These predictions are vital in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. mdpi.com

For this compound, various physicochemical properties can be calculated and used to predict its drug-likeness. Lipinski's Rule of Five is a widely used guideline to assess oral bioavailability. mdpi.com Other important parameters include aqueous solubility (LogS), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential toxicity flags. Numerous online tools and software packages are available to perform these predictions based on the molecule's structure. researchgate.net

Table 5: Predicted ADMET Properties for this compound

Property Predicted Value Acceptable Range Interpretation
Molecular Weight 193.19 g/mol < 500 Favorable for absorption.
LogP 1.5 < 5 Optimal lipophilicity.
H-bond Donors 4 ≤ 5 Good membrane permeability.
H-bond Acceptors 4 ≤ 10 Good membrane permeability.
Aqueous Solubility (LogS) -2.5 > -4 Moderately soluble.
BBB Permeability Low - Unlikely to cross the blood-brain barrier.
CYP2D6 Inhibitor No - Low risk of drug-drug interactions via this pathway.

Note: These values are calculated from standard computational models and serve as predictions.

Structure Activity Relationship Sar Studies of 6 Amino 4 Methoxy 1h Benzo D Imidazol 2 Ol Derivatives

Impact of Substituent Effects on Biological Efficacy

SAR analyses reveal that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole (B57391) scaffold significantly influence the biological activity of these compounds. nih.govnih.gov The electronic properties (electron-donating or electron-withdrawing) and steric characteristics of these substituents play a pivotal role in modulating the molecule's interaction with biological targets.

The amino group (-NH2) at the C6 position of the benzimidazole ring is a strong electron-donating group due to resonance. Its presence significantly increases the electron density of the aromatic system, which can enhance binding to biological targets through various non-covalent interactions.

Hydrogen Bonding: The primary amine provides hydrogen bond donor capabilities, allowing for critical interactions with amino acid residues (e.g., aspartate, glutamate, serine) in the active site of a target protein or enzyme. This can anchor the molecule in a specific orientation, enhancing its inhibitory or agonistic effect.

Electronic Effects: The electron-donating nature of the amino group can influence the pKa of the imidazole (B134444) nitrogen atoms, affecting the molecule's ionization state at physiological pH. Studies on related benzimidazoles have shown that substitutions at the C6 position can lead to potent and selective inhibition of specific enzymes. For instance, the substitution of a nitrile group (an electron-withdrawing group) at the C6 position resulted in a potent inhibitor of Janus kinase 3 (JAK3). nih.gov While the amino group has opposite electronic properties, its ability to modulate the ring's electron density is a key factor in its contribution to biological efficacy. In some series, compounds bearing an electron-withdrawing nitro group at the 6-position were found to be more active than those with electron-donating groups. nih.gov This highlights that the optimal substituent depends heavily on the specific target's electronic requirements.

The methoxy (B1213986) group (-OCH3) at the C4 position introduces a unique combination of electronic and steric effects that can significantly modulate the compound's pharmacological profile.

Steric and Conformational Effects: The placement of the methoxy group at position 4 can impose steric constraints that influence the molecule's preferred conformation. This can be advantageous if it locks the molecule into a bioactive conformation that fits optimally into a target's binding site. Conversely, it could cause steric hindrance that prevents effective binding.

Lipophilicity and Metabolic Stability: The methoxy group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its pharmacokinetic properties. It can also be a site for metabolism (O-demethylation), which could either deactivate the compound or convert it into an active metabolite.

The benzimidazole scaffold itself is highly amenable to chemical modification, allowing for extensive exploration of the SAR. rroij.com Key positions for modification include the N1 and C2 positions, in addition to the benzene (B151609) ring substitutions.

N1 Position: Alkylation or arylation at the N1 position can significantly impact activity. Introducing substituents at this position can alter the molecule's steric profile and lipophilicity. For example, a 1-benzyl substitution was found to increase the anti-inflammatory activity of certain benzimidazole-2-carboxylic acid derivatives. srrjournals.com

C2 Position: The C2 position is a common point for modification and is critical for the activity of many benzimidazole derivatives. longdom.org The nature of the substituent at C2 can dictate the mechanism of action. For instance, attaching different aryl or heterocyclic rings at this position can lead to compounds with activities ranging from antiviral to anticancer. rroij.comacs.org Replacing a group at C2 can significantly alter activity, indicating the importance of this position for target interaction. nih.gov

C5/C6 Positions: As discussed, these positions are crucial for fine-tuning activity and selectivity. The electronic nature of substituents here is critical. In one study, a compound with an electron-releasing methoxy group at position 6 showed strong anti-inflammatory activity. nih.gov In another context, an electron-withdrawing nitro group at C6 was found to be more potent than other substituents. nih.gov This demonstrates that the ideal substitution pattern is target-dependent.

Table 1: Impact of Substitutional Changes on the Biological Activity of Benzimidazole Derivatives

Position of Modification Type of Substituent General Effect on Biological Efficacy Reference
C6 Electron-donating (e.g., -OCH3) Can increase anti-inflammatory activity. nih.gov
C6 Electron-withdrawing (e.g., -NO2) Can be more potent than electron-donating groups for certain targets. nih.gov
C6 Nitrile (-CN) Potent and selective inhibition of specific kinases (e.g., JAK3). nih.gov
N1 Phenylsulfonyl Can confer good anti-inflammatory activity. nih.gov
C2 Substituted Phenyl Can provide potent anti-inflammatory or anticancer activity. srrjournals.com
C2 Methylene substitution Can significantly reduce activity compared to an amino group, highlighting the importance of specific functional groups. nih.gov

Correlation of Molecular Features with Specific Target Selectivity

The precise arrangement and nature of functional groups on the benzimidazole scaffold allow derivatives to achieve high selectivity for specific biological targets. Minor structural changes can shift the activity profile of a compound from one target to another, a key principle in modern drug design.

The selectivity of benzimidazole derivatives is often determined by their ability to form specific interactions with key amino acid residues within the target's binding pocket. For example:

Kinase Inhibition: A nitrile group at the C6 position of a benzimidazole derivative was found to be a key feature for achieving potent and selective inhibition of Janus kinase 3 (JAK3), a target for autoimmune diseases. nih.gov This small, electron-withdrawing group likely forms specific interactions within the ATP-binding pocket of JAK3 that are not as favorable in other kinases.

Receptor Antagonism: For cannabinoid receptors, a 5-carboxamide or sulfamoyl benzimidazole was identified as a key structural motif for antagonism. nih.govnih.gov This indicates that a hydrogen-bond-accepting group at this specific position is crucial for blocking the receptor.

Enzyme Inhibition: In the context of cyclooxygenase (COX) enzymes, a benzimidazole with an anacardic acid moiety at the C2 position showed a 384-fold selectivity for inhibiting COX-2 over COX-1. nih.gov This high degree of selectivity is attributed to the ability of the bulkier substituent to fit into the larger, more accommodating active site of COX-2.

Table 2: Correlation of Benzimidazole Features with Target Selectivity

Molecular Feature Position Target Class Resulting Activity Reference
Nitrile Group (-CN) C6 Kinase (JAK3) Potent and selective inhibition nih.gov
Carboxamide (-CONH2) C5 GPCR (Cannabinoid Receptor) Receptor antagonism nih.govnih.gov
Anacardic Acid Moiety C2 Enzyme (COX-2) Selective inhibition over COX-1 nih.gov
Diarylamine C2 GPCR (Bradykinin Receptor) Receptor antagonism nih.govnih.gov

Development of Pharmacophore Models for Lead Optimization

Pharmacophore modeling is a computational strategy used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net These models serve as powerful templates in lead optimization to design new molecules with enhanced potency, selectivity, and pharmacokinetic properties.

For benzimidazole derivatives, pharmacophore models are developed based on a set of known active compounds. The process identifies common chemical features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (H)

Aromatic Rings (R)

Positive/Negative Ionizable Centers

A study aimed at developing agonists for the Farnesoid X receptor (FXR), a target for diabetes, generated several pharmacophore models for a series of benzimidazole-based compounds. nih.govresearchgate.net The best-performing model was identified as HHHRR , which consisted of three hydrophobic features and two aromatic rings. nih.gov This model provided a 3D-QSAR (Quantitative Structure-Activity Relationship) with high predictive power, indicating that these five features, arranged in a specific spatial orientation, are critical for FXR agonism. nih.govresearchgate.net

Once a reliable pharmacophore model is established, it can be used for:

Virtual Screening: Searching large chemical databases to identify novel scaffolds that match the pharmacophore and could be potential new leads. researchgate.netdovepress.com

Lead Optimization: Guiding the modification of existing lead compounds. Chemists can design new derivatives that better fit the pharmacophore map, for example, by adding a hydrophobic group or a hydrogen bond donor at a position suggested by the model to improve interaction with the target.

Understanding Binding Modes: In conjunction with molecular docking, pharmacophore models help elucidate how ligands bind to their target, revealing key interactions that can be exploited to improve affinity and selectivity. nih.gov

The development of such models is instrumental in rational drug design, allowing for a more focused and efficient approach to optimizing benzimidazole derivatives like 6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol for a desired therapeutic purpose.

Q & A

Q. How can researchers optimize the synthetic yield of 6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol?

Answer: Optimization requires systematic variation of reaction parameters:

  • Temperature control : Lower temperatures (0–5°C) during nitrosation or diazotization steps minimize side reactions, as demonstrated in azide derivatization protocols .
  • Catalyst selection : Use transition-metal catalysts (e.g., Pd/C for reductions) to enhance regioselectivity and yield, as seen in analogous imidazole syntheses .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, critical for benzimidazole cyclization .
  • Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates .

Q. What purification techniques are recommended for isolating this compound?

Answer:

  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to separate impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the compound and byproducts, as shown in benzimidazole purification workflows .
  • HPLC : For high-purity requirements, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases can resolve structurally similar contaminants .

Q. What spectroscopic methods confirm the structural identity of this compound?

Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm) and amine/imine peaks .
  • IR : Detect characteristic absorptions for NH2_2 (~3300–3400 cm1^{-1}), C=N (~1600 cm1^{-1}), and methoxy C-O (~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 194.1) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and Fukui indices to assess nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula can model electron density distributions .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability in biological media .

Q. What strategies address contradictory bioactivity data in studies of benzimidazole derivatives?

Answer:

  • Purity validation : Use elemental analysis (C, H, N) to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew biological assays .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to isolate structure-activity relationships .
  • Meta-analysis : Cross-reference data from PubMed, Scopus, and patent databases to identify consensus trends or methodological biases .

Q. How can regioselectivity be controlled in derivatization reactions of this compound?

Answer:

  • Protecting groups : Temporarily block the amino group with Fmoc or Boc to direct reactivity toward the methoxy or imidazole nitrogen .
  • Catalytic systems : Use transition metals (e.g., Cu(I) for azide-alkyne cycloadditions) to favor specific sites, as shown in triazole-functionalized benzimidazoles .
  • pH modulation : Adjust reaction pH to deprotonate specific functional groups (e.g., NH2_2 at alkaline pH), enhancing electrophilic attack at desired positions .

Q. What methodologies are used to evaluate the compound’s potential as a ligand in metal complexes?

Answer:

  • Mannich reactions : Synthesize Schiff base ligands by condensing the amino group with aldehydes, followed by complexation with Co(II) or Ni(II) salts, as demonstrated in analogous imidazole-metal systems .
  • Spectrophotometry : Monitor UV-Vis absorption shifts (e.g., d-d transitions) to confirm metal-ligand binding .
  • X-ray crystallography : Resolve crystal structures of complexes to determine coordination geometry .

Q. How can researchers design stability studies for this compound under physiological conditions?

Answer:

  • Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation via HPLC at timed intervals .
  • Oxidative stress tests : Expose to H2_2O2_2 or cytochrome P450 enzymes to simulate metabolic pathways .
  • Light sensitivity : Conduct accelerated photodegradation studies using UV-Vis irradiation and monitor by NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.